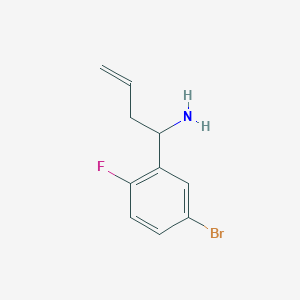
1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine is an organic compound with the molecular formula C10H11BrFN It is a member of the amine family, characterized by the presence of a bromine and fluorine atom on a phenyl ring, and a butenyl chain attached to an amine group
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-fluoroaniline with but-3-en-1-ol under suitable reaction conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, amination, and coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)but-3-en-1-amine: This compound has a similar structure but lacks the bromine atom, which may result in different chemical and biological properties.
1-(2-Bromo-5-fluorophenyl)but-3-en-1-amine: This is another closely related compound with the bromine and fluorine atoms in different positions on the phenyl ring, affecting its reactivity and applications
Biological Activity
1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine is an α,β-unsaturated carbonyl compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including antibacterial properties, molecular interactions, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Chemical Structure and Properties
The compound features a bromo and fluorine substitution on the phenyl ring, contributing to its unique reactivity and biological properties. The unsaturated amine structure allows for various interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial activity of related compounds that share structural similarities with this compound. For instance, a study employing molecular docking analysis identified several protein targets such as DNA gyrase and dihydrofolate reductase (DHFR) that are inhibited by these compounds. The binding affinities were assessed using tools like AutoDock and Vina, revealing promising interactions that could lead to effective antibacterial agents .
Table 1: Binding Affinities of Target Proteins
| Protein Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| DNA Gyrase | 1KZN | -8.5 |
| Dihydrofolate Reductase (DHFR) | 2W9S | -7.9 |
| Glucose 6-phosphate Synthase | 1MOQ | -8.0 |
Molecular Docking Studies
Molecular docking studies have shown that the compound can effectively bind to various targets implicated in bacterial growth inhibition. The predicted binding modes suggest that the compound may disrupt essential bacterial processes by targeting these proteins.
ADMET Properties
The ADMET profile of this compound indicates favorable oral bioavailability and permeability across biological membranes. The compound exhibits:
- High Human Intestinal Absorption (HIA) : Indicating potential effectiveness when administered orally.
- Blood-Brain Barrier (BBB) Penetration : Suggesting possible central nervous system activity .
Table 2: ADMET Characteristics
| Property | Value |
|---|---|
| LogP | 3.2 |
| Caco-2 Permeability | Moderate |
| HIA | High |
| BBB Penetration | Yes |
Case Studies
In vivo studies have been limited but suggest that compounds structurally similar to this compound show significant pharmacological effects. For example, a related compound demonstrated a marked reduction in tumor growth in xenograft models, indicating potential anticancer properties .
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h2,4-6,10H,1,3,13H2 |
InChI Key |
LIEMMIZRAOUPMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















